4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a benzoxazole ring and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the condensation of 4-chlorobenzoic acid with 2-amino-4-chlorophenol to form the benzoxazole ring. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce benzoxazole oxides .
Scientific Research Applications
4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is thought to involve modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-phenylbenzamide
- 2,4-dichloro-N-(4-chlorophenyl)benzamide
- 4-chloro-N-(2-chloroethyl)benzamide
Uniqueness
4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other benzamide derivatives .
Properties
Molecular Formula |
C20H12Cl2N2O2 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-14-5-1-12(2-6-14)19(25)23-16-9-10-18-17(11-16)24-20(26-18)13-3-7-15(22)8-4-13/h1-11H,(H,23,25) |
InChI Key |
WZARHEWJDZNCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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